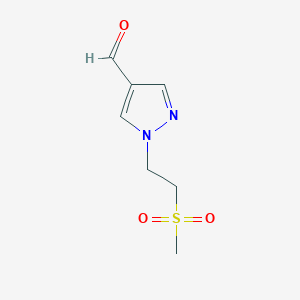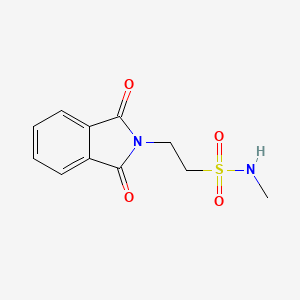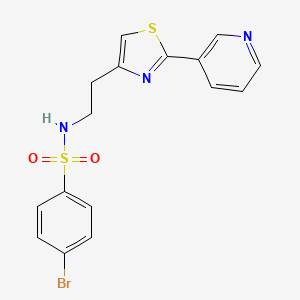![molecular formula C21H17N3O2S B2517166 N-ベンジドリール-2-メチル-5-オキソ-5H-チアゾロ[3,2-a]ピリミジン-6-カルボキサミド CAS No. 896336-96-2](/img/structure/B2517166.png)
N-ベンジドリール-2-メチル-5-オキソ-5H-チアゾロ[3,2-a]ピリミジン-6-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide makes it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.
科学的研究の応用
N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as an antiviral, antibacterial, and antitubercular agent.
Biological Studies: Researchers investigate its role as an enzyme inhibitor, particularly targeting ribonuclease H (RNase H) for HIV therapy.
Chemical Research: The compound serves as a scaffold for the development of new chemical entities with diverse biological activities.
作用機序
Target of Action
N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolopyrimidine derivative . Thiazolopyrimidines have been consistently regarded as structural analogs of biogenic purine bases and can be considered as potential purine antagonists . They have been found to possess anticancer activity .
Mode of Action
The compound’s interaction with its targets results in potent cytotoxic activity . The molecular docking study of thiazolopyrimidine molecules was performed on topoisomerase II using the AutoDock technique . Topoisomerase II is an enzyme that helps in the winding and unwinding of DNA, and inhibiting this enzyme can lead to DNA damage and cell death, particularly in cancer cells .
Biochemical Pathways
The compound’s action affects the DNA replication pathway. By inhibiting topoisomerase II, the DNA cannot unwind properly, which prevents the replication of DNA and the division of cells . This leads to the death of rapidly dividing cells, particularly cancer cells .
Result of Action
The result of the compound’s action is the death of cancer cells. In vitro cytotoxic evaluation showed that the compound exhibited potent cytotoxic activity against human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of S-alkylated derivatives of 6-substituted-2-thiouracils with appropriate substituted phenacyl halides. The reaction conditions often include:
S-Alkylation: The initial step involves the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides to form S-alkylated derivatives.
Cyclization: The S-alkylated derivatives undergo intramolecular cyclization at different temperatures to form the thiazolo[3,2-a]pyrimidine core structure.
Acylation and Reduction: Further modifications, such as acylation of the 7-NH2 group and reduction of the NO2 group, can be performed to obtain the desired amide and amino derivatives.
Industrial Production Methods
Industrial production methods for N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
化学反応の分析
Types of Reactions
N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the NO2 group to an amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various substituted phenacyl halides for S-alkylation. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amino derivatives, and various substituted thiazolo[3,2-a]pyrimidine compounds with potential biological activities .
類似化合物との比較
Similar Compounds
Similar compounds to N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide include other thiazolo[3,2-a]pyrimidine derivatives, such as:
- Methyl 2-(2-(3-(methoxycarbonyl)phenyl)hydrazineylidene)-7-methyl-3-oxo-5-(2,3,4-trimethoxyphenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate .
- Ethyl (2Z, 5R)-2-benzylidene-7-methyl-3-oxo-5-(4-fluorophenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate .
Uniqueness
N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific benzhydryl and carboxamide functional groups, which contribute to its distinct biological activities and potential therapeutic applications. Its ability to inhibit RNase H and its diverse chemical reactivity make it a valuable compound for further research and development .
特性
IUPAC Name |
N-benzhydryl-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-14-13-24-20(26)17(12-22-21(24)27-14)19(25)23-18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,18H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZJZPSZQQZOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

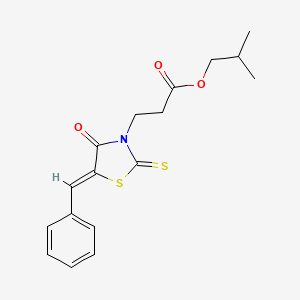
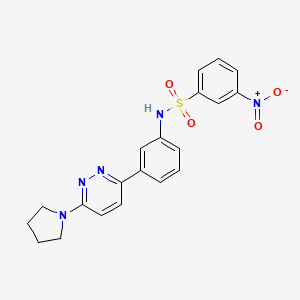
![2-{5-[(4-Methoxyphenoxy)methyl]furan-2-yl}-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2517086.png)
![N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2517090.png)
![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide](/img/structure/B2517091.png)

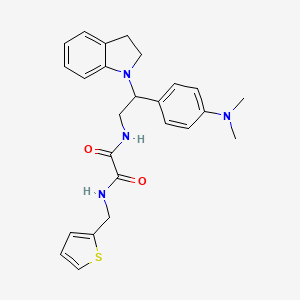
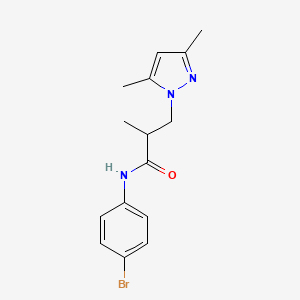

![N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2517101.png)
